REACTION_CXSMILES
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[CH2:1]1[CH:5]2[CH:6]3[CH:10]=[CH:9][CH:8]([CH:4]2[CH:3]=[CH:2]1)[CH2:7]3.[CH2:11]=[CH:12][C:13]1C=CC=CC=1>C1(C)C=CC=CC=1>[C:1]1([CH:5]2[CH2:4][CH:8]3[CH2:7][CH:6]2[CH:10]=[CH:9]3)[CH:2]=[CH:3][CH:13]=[CH:12][CH:11]=1
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Name
|
|
Quantity
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180 g
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Type
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reactant
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Smiles
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C1C=CC2C1C3CC2C=C3
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Name
|
|
Quantity
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140 g
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Type
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reactant
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Smiles
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C=CC1=CC=CC=C1
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Name
|
|
Quantity
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36 g
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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150 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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were added to a stainless steel reactor
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Type
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CUSTOM
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Details
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The low boiling fraction was removed from the resulting reaction mixture on the roto-vap
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Type
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DISTILLATION
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Details
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The remaining higher boiling fraction was fractionally distilled
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Type
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DISTILLATION
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Details
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The fraction distilling at 130° C.
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Name
|
|
Type
|
|
Smiles
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C1(=CC=CC=C1)C1C2C=CC(C1)C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |